ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate
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Overview
Description
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H13NO2 It is a derivative of tetrahydropyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with ammonia or primary amines can yield the desired tetrahydropyridine derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield fully saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate can be compared with other tetrahydropyridine derivatives such as:
1,2,3,4-Tetrahydropyridine: A precursor to various alkaloids and pharmaceuticals.
1,2,3,5-Tetrahydropyridine: Used in the synthesis of heterocyclic compounds with potential biological activity.
1,2,3,6-Tetrahydropyridine: Known for its role in the synthesis of neurotoxic compounds used in Parkinson’s disease research.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and potential for further functionalization compared to other tetrahydropyridine derivatives .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3,9H,2,4-6H2,1H3 |
InChI Key |
FPEIVGDNZSPJED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCNCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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